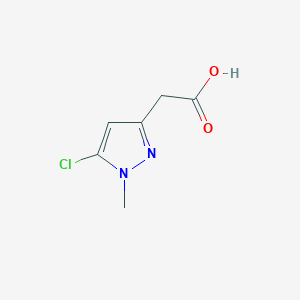
2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid is a pyrazole derivative that has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs.
科学的研究の応用
Synthesis and Chemical Characterization
Novel Synthetic Methods : Research has developed new synthetic routes and methodologies for creating compounds with potential for further chemical modifications and applications in various fields, including medicinal chemistry. For example, the development of a three-component, intramolecular Ugi reaction for the creation of unique indoloketopiperazine derivatives shows the innovation in synthetic chemistry that could be relevant to compounds like 2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid (Ghandi et al., 2012).
Heterocyclic Compound Synthesis : Efforts in synthesizing new heterocyclic substances reveal the potential of derivatives for antimicrobial activities. This suggests that structurally related compounds could also be synthesized for similar purposes, underscoring the importance of innovative synthetic strategies (Behbehani et al., 2011).
Potential Applications in Material Science and Chemistry
Advanced Material Design : The synthesis and study of polymethylated DOTA ligands for creating rigidified lanthanide chelates highlight the compound's potential applications in material science, particularly in magnetic resonance imaging (MRI) contrast agents. This area of research may offer insights into designing new compounds with specific physical or chemical properties for various applications (Ranganathan et al., 2002).
Chemical Characterization and Structural Studies : The detailed chemical characterization and structural studies of compounds provide essential information for understanding their chemical behavior and potential applications. For instance, the synthesis and characterization of α-methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids and their esterification processes are crucial for further applications in chemical synthesis (Attaryan et al., 2007).
特性
IUPAC Name |
2-(5-chloro-1-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(7)2-4(8-9)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKFQIMEZBXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2597445.png)
![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)




![1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2597455.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2597456.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2597457.png)
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2597459.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597462.png)
